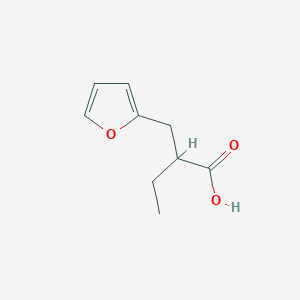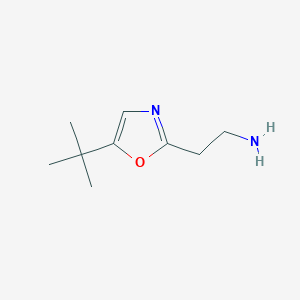![molecular formula C11H7F2NO4S2 B12123808 5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12123808.png)
5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid is a chemical compound that features a thiophene ring substituted with a sulfamoyl group and a carboxylic acid group The presence of the difluorophenyl group adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid typically involves the introduction of the difluorophenyl group onto the thiophene ring, followed by the addition of the sulfamoyl and carboxylic acid groups. Common synthetic routes include:
Suzuki–Miyaura coupling: This method involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis.
Condensation reactions: These reactions can be used to introduce the sulfamoyl group onto the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain proteins, while the sulfamoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-[(2,5-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid: Similar structure but with a different substitution pattern on the phenyl ring.
Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene core but differ in the substituents attached to the ring.
Uniqueness
5-[(2,6-Difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the sulfamoyl and carboxylic acid groups also contributes to its distinct properties.
Propiedades
Fórmula molecular |
C11H7F2NO4S2 |
|---|---|
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
5-[(2,6-difluorophenyl)sulfamoyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO4S2/c12-7-2-1-3-8(13)10(7)14-20(17,18)9-4-6(5-19-9)11(15)16/h1-5,14H,(H,15,16) |
Clave InChI |
DXCVPSVQLXNQJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=CC(=CS2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[oxo(phenyl)acetyl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12123728.png)
![methyl 5-bromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12123734.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12123735.png)



![N-(3,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12123764.png)




![methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12123810.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12123815.png)
